molecular formula C20H22N4O5 B2508764 N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 874805-31-9

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2508764
CAS No.: 874805-31-9
M. Wt: 398.419
InChI Key: REKIAWJZKOKPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a chemical compound of interest in scientific research. This molecule features a 1,3-oxazolidine ring core and incorporates both a 4-methoxybenzoyl group and a pyridin-4-ylmethyl moiety, linked by an ethanediamide spacer. Compounds with oxazolidinone and pyridine scaffolds are known to exhibit a range of biological activities, which have included antimicrobial, antiviral, and cytotoxic effects in preliminary studies, suggesting broad research potential . The specific properties, mechanism of action, and primary research applications for this particular agent are yet to be fully characterized and constitute an active area of investigation. Researchers are exploring its utility in various biochemical and pharmacological contexts. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-28-16-4-2-15(3-5-16)20(27)24-10-11-29-17(24)13-23-19(26)18(25)22-12-14-6-8-21-9-7-14/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKIAWJZKOKPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazolidin ring. This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic conditions. The methoxybenzoyl group is then introduced via an esterification reaction, followed by the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the benzoyl group produces an alcohol.

Scientific Research Applications

Research indicates that N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide exhibits notable antibacterial and antifungal properties.

Antibacterial Activity

A study on related oxazolidinone derivatives demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves inhibition of bacterial protein synthesis, a common action among oxazolidinones .

Antifungal Activity

Preliminary evaluations suggest potential antifungal effects against pathogens like Candida albicans, indicating its broad-spectrum antimicrobial capabilities .

Case Studies

  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antimicrobial activity using the disc diffusion method. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 16 μg/mL .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance efficacy and selectivity .

Mechanism of Action

The mechanism by which N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences with key analogues from the evidence:

Compound Name/ID Core Structure Key Functional Groups/Substituents Reference
Target Compound Oxazolidinone + ethanediamide 4-Methoxybenzoyl, pyridin-4-ylmethyl
Benzoxazinone-oxadiazole derivatives () Benzoxazinone + oxadiazole Substituted phenyl, amino pyrimidine
4-(4-Amino-pyrazolopyrimidinyl)-fluoro-chromene derivative () Pyrazolopyrimidine + chromene Fluoro-phenyl, oxazinone
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide () Isoxazole + benzamide Methylpyridinyl, dimethylisoxazole
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide () Imidazolidinone + sulfonamide Bis(4-methoxyphenyl), methylbenzenesulfonamide

Key Observations :

  • The target compound uniquely combines oxazolidinone and pyridinylmethyl groups, distinguishing it from sulfonamide () or benzamide () derivatives.
  • Shared features include aromatic substituents (e.g., 4-methoxyphenyl in ) and amide bonds , critical for molecular interactions.

Key Findings :

  • Amide coupling (e.g., via oxalyl chloride activation in ) is a common but low-yield step (18%), likely due to steric hindrance or side reactions.
  • Transition-metal catalysis (e.g., Pd in ) enables efficient cross-coupling for complex heterocycles, though yields vary (28% vs. 67% in ).
  • The target compound’s synthesis would likely require multi-step optimization, combining oxazolidinone cyclization and amide bond formation.
Physicochemical Properties
Compound/Evidence ID Melting Point (°C) Molecular Weight (g/mol) Reference
175–178 589.1 (M⁺+1)
170–173 Not reported

Analysis :

  • The 4-methoxybenzoyl group in the target compound may elevate melting points (cf. 170–178°C in and ) due to enhanced crystallinity from methoxy substituents.
  • Fluorine substituents (e.g., in ) could reduce solubility compared to methoxy groups.
Spectroscopic Characterization

All compounds were characterized using ¹H NMR, IR, and mass spectrometry :

  • IR : Amide C=O stretches typically appear at 1650–1750 cm⁻¹ (e.g., 1710 cm⁻¹ in for sulfonamide) .
  • ¹H NMR: Pyridinyl protons (e.g., δ 8.5–8.7 ppm in ) and methoxy groups (δ ~3.8 ppm in ) serve as diagnostic signals .
  • Mass Spec : High-resolution MS confirms molecular ions (e.g., m/z 589.1 [M⁺+1] in ) .

Biological Activity

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound that belongs to the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates an oxazolidinone moiety with a pyridine derivative. The molecular formula is C16_{16}H20_{20}N4_{4}O3_{3}, with a molecular weight of approximately 320.36 g/mol. The presence of both oxazolidinone and pyridine rings contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial activity.
  • Anticancer Activity : Recent studies have indicated that derivatives of oxazolidinones exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways associated with tumor growth .
  • Enzyme Interaction : The compound may interact with various enzymes involved in cellular processes, potentially leading to altered metabolic pathways that favor apoptosis in malignant cells .

Antibacterial Activity

Oxazolidinones, including derivatives like this compound, have been shown to possess significant antibacterial properties against Gram-positive bacteria. For instance, studies have demonstrated their efficacy against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

A study focusing on the anticancer potential of oxazolidinone derivatives reported that compounds with similar structures effectively inhibited the growth of various cancer cell lines. The mechanism involves targeting specific proteins and enzymes such as thymidylate synthase and histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival .

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast Cancer)15Inhibition of HDAC
Study BHeLa (Cervical Cancer)10Induction of Apoptosis
Study CA549 (Lung Cancer)12Inhibition of Thymidylate Synthase

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Oxazolidinone Ring : Modifications such as methoxy or other electron-donating groups can enhance the compound's potency against specific targets.
  • Pyridine Substitution : Variations in the pyridine ring can affect binding affinity to biological targets, impacting both antibacterial and anticancer activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.